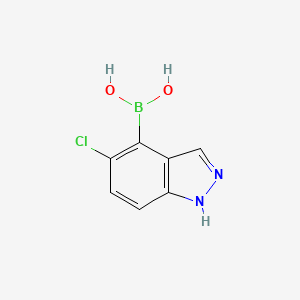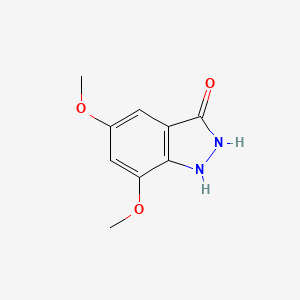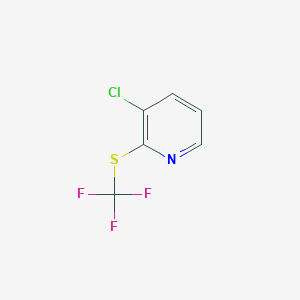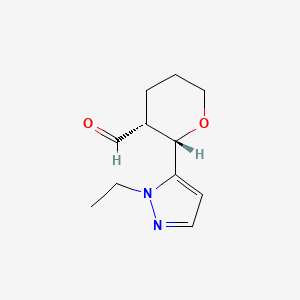
(5-chloro-1H-indazol-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-chloro-1H-indazol-4-yl)boronic acid is a boronic acid derivative with the molecular formula C7H6BClN2O2 It is a heterocyclic compound containing both an indazole ring and a boronic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-1H-indazol-4-yl)boronic acid typically involves the reaction of 5-chloro-1H-indazole with a boronic acid derivative. One common method includes the use of palladium-catalyzed borylation reactions. For example, 5-chloro-1H-indazole can be reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium phosphate in ethanol. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purification .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
(5-chloro-1H-indazol-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium phosphate or sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Major Products
Biaryls: Formed from Suzuki-Miyaura coupling.
Phenols: Formed from oxidation of the boronic acid group.
Substituted Indazoles: Formed from nucleophilic substitution reactions.
科学的研究の応用
(5-chloro-1H-indazol-4-yl)boronic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of kinase inhibitors and other bioactive molecules.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Material Science: Used in the development of novel materials with unique properties.
Biological Research: Investigated for its potential as a therapeutic agent in various diseases.
作用機序
The mechanism of action of (5-chloro-1H-indazol-4-yl)boronic acid is primarily related to its ability to interact with biological targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The indazole ring can also interact with various molecular targets, contributing to its bioactivity .
類似化合物との比較
Similar Compounds
1H-Indazole-5-boronic acid: Similar structure but lacks the chlorine substituent.
5-methyl-1H-indazole-4-boronic acid: Contains a methyl group instead of a chlorine atom.
Uniqueness
(5-chloro-1H-indazol-4-yl)boronic acid is unique due to the presence of both a chlorine atom and a boronic acid group on the indazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in medicinal chemistry and organic synthesis .
特性
分子式 |
C7H6BClN2O2 |
|---|---|
分子量 |
196.40 g/mol |
IUPAC名 |
(5-chloro-1H-indazol-4-yl)boronic acid |
InChI |
InChI=1S/C7H6BClN2O2/c9-5-1-2-6-4(3-10-11-6)7(5)8(12)13/h1-3,12-13H,(H,10,11) |
InChIキー |
JOGLYPBOPLQGMQ-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC2=C1C=NN2)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Benzyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B11757781.png)
![4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11757782.png)
![ethyl (2E)-2-chloro-2-[(2-ethylphenyl)hydrazinylidene]acetate](/img/structure/B11757783.png)



![6,8-Dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11757802.png)
![4-Fluoro-2-[(1E)-(hydroxyimino)methyl]phenol](/img/structure/B11757810.png)



![tert-Butyl hexahydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-b]pyrrole]-1'-carboxylate](/img/structure/B11757828.png)
![tert-butyl N-[(1R,2R)-2-(dimethylamino)cyclopentyl]carbamate](/img/structure/B11757836.png)

